

# In-Depth Technical Guide: Discovery and Synthesis of CM304

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**CM304** is a highly selective sigma-1 ( $\sigma$ 1) receptor antagonist that has demonstrated significant potential in preclinical models of pain relief. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **CM304**. It includes a summary of its chemical properties, a generalized synthesis protocol, detailed experimental procedures for its in vivo evaluation, and quantitative data from key studies. Furthermore, this guide presents diagrams of the sigma-1 receptor signaling pathway, a representative experimental workflow, and the chemical synthesis route to facilitate a deeper understanding of this promising therapeutic candidate.

## Introduction to CM304

CM304, also identified by the synonym [18F]FTC-146 in its radiolabeled form, is a potent and selective antagonist of the sigma-1 receptor. Its chemical name is 3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. By antagonizing this receptor, CM304 has been shown to produce significant antinociceptive and anti-allodynic effects in animal models of neuropathic and inflammatory pain.



**Chemical Properties of CM304** 

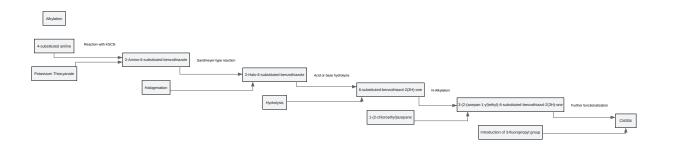
Property	Value
IUPAC Name	3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-onehydrochloride[1]
Synonyms	CM-304, CM 304
CAS Number	1417742-48-3 (HCl salt)[1]
Molecular Formula	C18H26CIFN2OS[1]
Molecular Weight	372.94 g/mol [1]
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)

# Synthesis of CM304

A detailed, step-by-step synthesis protocol for **CM304** is not publicly available in the reviewed literature. However, based on the general synthesis of 6-substituted-benzothiazol-2(3H)-ones, a plausible synthetic route can be proposed. The synthesis would likely begin with a substituted aniline, followed by the formation of the benzothiazole core and subsequent alkylation to introduce the azepane and fluoropropyl moieties.

# **Generalized Synthetic Scheme**





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Caption: Generalized synthetic pathway for CM304.

## In Vivo Characterization of CM304

The primary in vivo characterization of **CM304** has been described in the study by Cirino et al. (2019), which investigated its analgesic and anti-allodynic properties in mouse models of pain. [2][3][4]

### **Data Presentation**

The following tables summarize the quantitative data from the key in vivo experiments.

Table 1: Antinociceptive Efficacy of CM304 in the Acetic Acid-Induced Writhing Test[2][3][4][5]



Compound	ED50 (mg/kg, i.p.)	95% Confidence Interval
CM304	0.48	0.09–1.82
AZ-66 (analog)	2.31	1.02-4.81
Morphine (control)	1.75	0.31–7.55

Table 2: Anti-allodynic Effects of **CM304** in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain[2][3][4]

Treatment	Dose (mg/kg, i.p.)	Paw Withdrawal Threshold (g) at Peak Effect
Vehicle	-	~0.5
CM304	10	~1.0
CM304	20	~1.5
CM304	45	~2.5
Gabapentin (control)	50	~2.5

Table 3: Antinociceptive Effects of CM304 in the Formalin Paw Assay[2][3][4]

Compound	ED50 (mg/kg, i.p.)	95% Confidence Interval
CM304	17.5	12.7–25.2
AZ-66 (analog)	11.6	8.29–15.6
Morphine (control)	3.87	2.85–5.18

# **Experimental Protocols**

The following are detailed methodologies for the key in vivo experiments cited.

#### 3.2.1. Animals



Male ICR mice weighing 20-25 g were used for all experiments. The animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were approved by the Institutional Animal Care and Use Committee.

#### 3.2.2. Acetic Acid-Induced Writhing Test

- Mice were administered CM304, AZ-66, morphine, or vehicle via intraperitoneal (i.p.) injection.
- Thirty minutes after drug administration, mice were injected i.p. with 0.6% acetic acid solution (10 mL/kg).
- Immediately after the acetic acid injection, mice were placed in an observation chamber, and the number of writhes (a specific stretching posture) was counted for 30 minutes.
- The percentage of antinociception was calculated using the formula: ((mean writhes in control group individual writhes in treated group) / mean writhes in control group) \* 100.
- ED50 values were calculated from the dose-response curves.

#### 3.2.3. Chronic Constriction Injury (CCI) Model

- Mice were anesthetized, and the right sciatic nerve was exposed.
- Four loose ligatures were tied around the nerve.
- Mechanical allodynia was assessed using von Frey filaments at baseline and various time points after surgery.
- The paw withdrawal threshold was determined by applying filaments of increasing force to the plantar surface of the hind paw.
- **CM304**, gabapentin, or vehicle was administered i.p., and paw withdrawal thresholds were measured at different time points post-dosing.

#### 3.2.4. Formalin Paw Assay



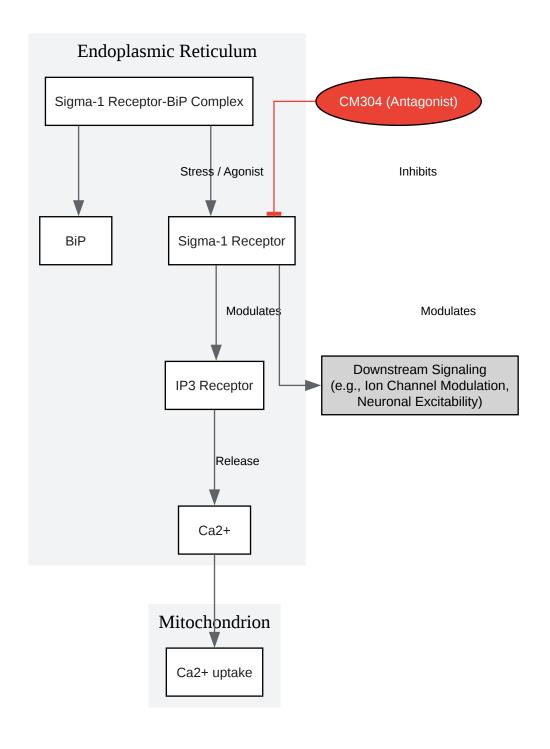
- Mice were administered CM304, AZ-66, morphine, or vehicle i.p.
- Thirty minutes later, 20  $\mu$ L of 5% formalin solution was injected into the plantar surface of the right hind paw.
- The time spent licking the injected paw was recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
- The percentage of antinociception was calculated for both phases.

## **Mechanism of Action and Signaling Pathway**

**CM304** exerts its effects by acting as an antagonist at the sigma-1 receptor. This receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. In a resting state, it is associated with the binding immunoglobulin protein (BiP). Upon cellular stress or ligand binding, the sigma-1 receptor can dissociate from BiP and interact with various client proteins, including ion channels and G-protein coupled receptors, to modulate their activity. As an antagonist, **CM304** is presumed to bind to the sigma-1 receptor and prevent its interaction with downstream signaling partners, thereby inhibiting its modulatory functions.

# **Sigma-1 Receptor Signaling Pathway**





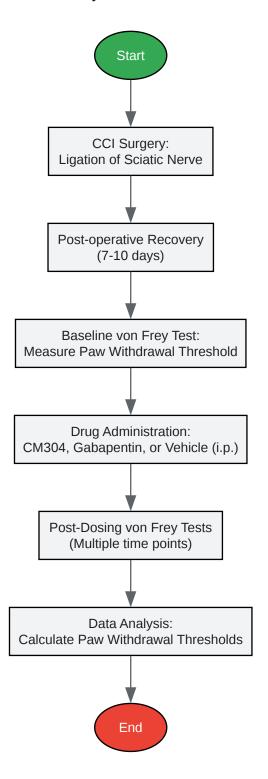
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Caption: Proposed signaling pathway of the Sigma-1 receptor and the inhibitory action of **CM304**.

# **Experimental Workflow Visualization**



The following diagram illustrates the workflow for the Chronic Constriction Injury (CCI) model, a key experiment in evaluating the anti-allodynic effects of **CM304**.



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Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.



## Conclusion

**CM304** is a selective sigma-1 receptor antagonist with demonstrated efficacy in preclinical models of pain. Its ability to alleviate both inflammatory and neuropathic pain highlights its potential as a novel analgesic. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical and biological data for **CM304**. While a detailed synthesis protocol is not yet publicly available, the provided information on its biological activity, mechanism of action, and experimental evaluation serves as a robust foundation for further investigation and development of this promising compound. Further studies are warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.

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